1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene
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Overview
Description
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene is an organic compound that features a benzene ring substituted with a butylphenylsulfanyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene typically involves the following steps:
Formation of the Butylphenylsulfanyl Group: This can be achieved by reacting 4-butylphenol with a suitable thiolating agent such as thiourea, followed by oxidation to form the sulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis, ensuring precise reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products vary depending on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding methyl derivative.
Scientific Research Applications
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene involves:
Molecular Targets: The compound can interact with various molecular targets depending on its functional groups.
Pathways: It may participate in pathways involving nucleophilic substitution or oxidation-reduction reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfanyl]-2-(chloromethyl)benzene
- 1-[(4-Ethylphenyl)sulfanyl]-2-(chloromethyl)benzene
- 1-[(4-Propylphenyl)sulfanyl]-2-(chloromethyl)benzene
Uniqueness
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene is unique due to the presence of the butyl group, which can influence its reactivity and physical properties compared to its methyl, ethyl, and propyl analogs.
Properties
CAS No. |
54997-25-0 |
---|---|
Molecular Formula |
C17H19ClS |
Molecular Weight |
290.9 g/mol |
IUPAC Name |
1-butyl-4-[2-(chloromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C17H19ClS/c1-2-3-6-14-9-11-16(12-10-14)19-17-8-5-4-7-15(17)13-18/h4-5,7-12H,2-3,6,13H2,1H3 |
InChI Key |
VAXBCCVOSYQLQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origin of Product |
United States |
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